REACTION_CXSMILES
|
[CH2:1]1[CH2:6][O:5][CH:4]=[CH:3][CH2:2]1.C(C(N)=O)C(N)=[O:9].C(N)=O.[O-:17][CH2:18][CH3:19].[Na+:20]>CO.C[O-].[Na+].C(O)C>[CH:6]([O:5][CH2:4][CH3:3])=[O:9].[O-:17][CH2:18][CH3:19].[Na+:20].[CH2:1]1[CH2:6][O:5][CH:4]=[CH:3][CH2:2]1 |f:3.4,6.7,10.11|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[O-]CC.[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
sodium methoxide
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1CC=COC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(=O)N)C(=O)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)N
|
Name
|
alkali metal alkoxide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(=O)N)C(=O)N
|
Name
|
alkali metal alkoxides
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
|
Details
|
In the latter case, the methanol was distilled off from the reaction mixture
|
Type
|
FILTRATION
|
Details
|
thus dispensing with filtration of the salts which
|
Type
|
CUSTOM
|
Details
|
had precipitated
|
Name
|
|
Type
|
product
|
Smiles
|
C(=O)OCC
|
Name
|
|
Type
|
product
|
Smiles
|
[O-]CC.[Na+]
|
Name
|
|
Type
|
product
|
Smiles
|
C1CC=COC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH2:1]1[CH2:6][O:5][CH:4]=[CH:3][CH2:2]1.C(C(N)=O)C(N)=[O:9].C(N)=O.[O-:17][CH2:18][CH3:19].[Na+:20]>CO.C[O-].[Na+].C(O)C>[CH:6]([O:5][CH2:4][CH3:3])=[O:9].[O-:17][CH2:18][CH3:19].[Na+:20].[CH2:1]1[CH2:6][O:5][CH:4]=[CH:3][CH2:2]1 |f:3.4,6.7,10.11|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[O-]CC.[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
sodium methoxide
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1CC=COC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(=O)N)C(=O)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)N
|
Name
|
alkali metal alkoxide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(=O)N)C(=O)N
|
Name
|
alkali metal alkoxides
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
|
Details
|
In the latter case, the methanol was distilled off from the reaction mixture
|
Type
|
FILTRATION
|
Details
|
thus dispensing with filtration of the salts which
|
Type
|
CUSTOM
|
Details
|
had precipitated
|
Name
|
|
Type
|
product
|
Smiles
|
C(=O)OCC
|
Name
|
|
Type
|
product
|
Smiles
|
[O-]CC.[Na+]
|
Name
|
|
Type
|
product
|
Smiles
|
C1CC=COC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |